molecular formula C17H12BrNO2 B2637986 3-Acetyl-6-bromo-4-phenylquinolin-2(1H)-one CAS No. 139781-14-9

3-Acetyl-6-bromo-4-phenylquinolin-2(1H)-one

Cat. No.: B2637986
CAS No.: 139781-14-9
M. Wt: 342.192
InChI Key: FXROTDSWXRSXMK-UHFFFAOYSA-N
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Description

3-Acetyl-6-bromo-4-phenylquinolin-2(1H)-one is a substituted quinolinone derivative characterized by a bromine atom at position 6, an acetyl group at position 3, and a phenyl ring at position 2. Its molecular formula is C₁₇H₁₂BrNO₂, with a calculated molecular weight of 334.18 g/mol. Key spectral data include:

  • ¹H NMR (600 MHz, CDCl₃): δ 7.63 (d, J = 7.7 Hz, 2H), 7.37 (dd, J = 8.8, 2.8 Hz, 1H), 6.67 (d, J = 8.8 Hz, 1H) .
  • ESI-MS: m/z 276/278 [M+H]⁺ .

Its acetyl and bromine substituents enhance lipophilicity, likely improving blood-brain barrier permeability compared to polar analogs.

Properties

IUPAC Name

3-acetyl-6-bromo-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO2/c1-10(20)15-16(11-5-3-2-4-6-11)13-9-12(18)7-8-14(13)19-17(15)21/h2-9H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXROTDSWXRSXMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=C(C=CC(=C2)Br)NC1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-6-bromo-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the bromination of 4-phenylquinolin-2(1H)-one followed by acetylation. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and acetylating agents like acetic anhydride or acetyl chloride. The reactions are usually carried out under controlled temperatures and may require catalysts to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-6-bromo-4-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to a variety of substituted quinolinones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with carboxyl or hydroxyl groups, while substitution reactions can produce a wide range of substituted quinolinones.

Scientific Research Applications

Antiproliferative Properties

Research has indicated that 3-Acetyl-6-bromo-4-phenylquinolin-2(1H)-one exhibits significant antiproliferative activity against various cancer cell lines. A study demonstrated its ability to inhibit cell growth in human cancer models, suggesting its potential as a therapeutic agent in oncology .

NMDA Receptor Modulation

The compound has been investigated for its role as an antagonist of N-methyl-D-aspartate (NMDA) receptors. It is part of a new structural class that shows selective inhibition of specific NMDA receptor subunits, which could lead to advancements in understanding and treating neurological disorders such as Parkinson's disease and schizophrenia . The mechanism involves noncompetitive inhibition, making it a valuable tool for studying receptor dynamics and pathophysiological conditions.

Synthesis of Derivatives

A notable application of this compound is its use in the synthesis of novel heterocycles with potential biological activities. Researchers have synthesized derivatives that demonstrate enhanced antiproliferative effects compared to the parent compound, indicating the importance of structural modifications in drug design .

Structure-Activity Relationship Studies

Investigations into the structure-activity relationships (SAR) of this compound have revealed insights into how modifications can enhance its pharmacological properties. For instance, variations in substituents on the quinoline core have been shown to affect both potency and selectivity towards different biological targets, facilitating the design of more effective therapeutic agents .

Summary Table of Applications

Application AreaDescriptionReferences
Antiproliferative ActivityInhibits growth in various cancer cell lines; potential for cancer therapy
NMDA Receptor AntagonismSelective inhibition of NMDA receptor subunits; implications for neurological disorders
Synthesis of Novel DerivativesUsed as a precursor for creating new compounds with enhanced biological activity
Structure-Activity RelationshipsInsights into how chemical modifications affect efficacy and selectivity

Mechanism of Action

The mechanism of action of 3-Acetyl-6-bromo-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

The pharmacological and physicochemical properties of quinolinones are heavily influenced by substituent positioning and electronic characteristics. Below is a comparative analysis with key analogs:

Table 1: Substituent and Property Comparison
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Biological Activity References
3-Acetyl-6-bromo-4-phenylquinolin-2(1H)-one Acetyl (C3), Br (C6), Ph (C4) 334.18 Autophagy activation, mTOR inhibition
3-Acetyl-6-chloro-4-phenylquinolin-2(1H)-one Acetyl (C3), Cl (C6), Ph (C4) 311.76 Crystallographically characterized; twisted phenyl ring (70.5°)
6-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one Br (C6), CF₃ (C4) 306.11 High electronegativity from CF₃; potential CNS activity
4-Hydroxy-3-phenylquinolin-2(1H)-one OH (C4), Ph (C3) 237.25 Antimicrobial applications
3-Amino-6-bromo-4-(2-pyridinyl)quinolin-2(1H)-one NH₂ (C3), Br (C6), Pyridinyl (C4) 344.18 Enhanced hydrogen-bonding capacity
Key Observations:

Bromine vs. Chlorine: Bromine’s larger atomic radius and lower electronegativity compared to chlorine increase steric bulk and alter π-π stacking interactions. This may enhance binding to hydrophobic enzyme pockets (e.g., mTOR) .

Acetyl vs. Hydroxy/Amino Groups: The acetyl group at C3 enhances lipophilicity (logP ~2.5 predicted) compared to polar hydroxy (logP ~1.2) or amino (logP ~0.8) substituents. This improves membrane permeability but may reduce aqueous solubility .

Trifluoromethyl (CF₃) Effects :

  • The CF₃ group’s strong electron-withdrawing nature increases metabolic stability and resistance to oxidative degradation, making it valuable in CNS-targeted therapies .

Biological Activity

3-Acetyl-6-bromo-4-phenylquinolin-2(1H)-one is a synthetic compound belonging to the quinoline family, which has garnered attention due to its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The compound exhibits potential as an inhibitor of bromodomain and extraterminal (BET) proteins, which play crucial roles in gene regulation and are implicated in various cancers and inflammatory diseases. By inhibiting these proteins, the compound may affect cell cycle progression and apoptosis in cancer cells .

Anticancer Properties

Research has indicated that quinoline derivatives can induce apoptosis in various cancer cell lines. In particular, studies have shown that this compound can effectively reduce cell viability in leukemia cell lines by inducing cell cycle arrest and apoptosis. The compound's IC50 values in different cancer models suggest significant potency against specific tumor types .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory activity. It may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, thus offering therapeutic potential for treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in leukemia cell lines with IC50 values around 10 nM
Anti-inflammatoryReduces levels of pro-inflammatory cytokines in vitro
Enzyme InhibitionInhibits BET proteins involved in gene regulation

Case Study: Anticancer Activity

A study evaluated the effects of this compound on human leukemia cells (CCRF-CEM). The results showed that treatment with this compound led to a significant decrease in cell proliferation and increased markers of apoptosis. Flow cytometry analysis revealed that the compound induced a dose-dependent increase in early apoptotic cells, confirming its potential as an anticancer agent .

Case Study: Anti-inflammatory Mechanism

In a separate investigation focusing on inflammation, researchers treated macrophage-like cells with this compound. The findings indicated a marked reduction in the secretion of TNF-alpha and IL-6 upon treatment, suggesting that this compound may modulate inflammatory pathways effectively .

Q & A

Q. What are the preliminary applications of this compound in pharmacological research?

  • Methodological Answer : The quinolinone core is explored for SIRT1 inhibition (similar to MHY2251 derivatives) and kinase modulation. Initial assays involve cytotoxicity screening (e.g., MTT assays on cancer cell lines) and binding studies using molecular docking against targets like mTOR or tau proteins .

Advanced Research Questions

Q. How do crystallographic studies resolve molecular conformation and intermolecular interactions?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement reveals torsional angles (e.g., phenyl ring twisted ~70° relative to quinoline) and hydrogen-bonding networks (N–H⋯O interactions at 2.8–3.0 Å) . ORTEP-3 diagrams illustrate asymmetric units and thermal ellipsoids, critical for understanding packing efficiency and polymorphism risks .

Q. How can contradictory spectral data (e.g., NMR shifts) from different synthetic batches be systematically analyzed?

  • Methodological Answer :
  • Step 1 : Compare 1H^1H NMR spectra with computational predictions (DFT/B3LYP/6-311+G(d,p)) to identify deshielding effects from bromine .
  • Step 2 : Assess solvent polarity impacts (e.g., CDCl₃ vs. DMSO-d₆) on resonance splitting.
  • Step 3 : Use HPLC-MS to detect trace impurities (e.g., deacetylated byproducts) that may distort integrations .

Q. What computational strategies are employed to predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to map electrostatic potential (ESP) surfaces, identifying electrophilic centers (e.g., C-6 bromine as a leaving group) .
  • MD Simulations : Simulate solvation effects in DMF/water mixtures to model SN2 transition states and predict regioselectivity .

Q. How does the bromine substituent influence structure-activity relationships (SAR) in kinase inhibition?

  • Methodological Answer :
  • Comparative SAR : Replace bromine with chloro or methyl groups to assess steric/electronic effects on IC₅₀ values (e.g., bromine’s +M effect enhances π-stacking with ATP-binding pockets) .
  • Pharmacophore Modeling : Use Schrödinger’s Phase to align analogs and identify critical hydrophobic/electrostatic features .

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